(2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate
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Overview
Description
(2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This specific compound is characterized by its two chiral centers, making it an important molecule for stereoselective synthesis and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethylpyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen.
Formation of the Ester: The deprotonated pyrrolidine reacts with methyl chloroformate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-2-pyrrolidinone: A structurally similar compound with different functional groups.
2,5-Dimethylpyrrole: Another related compound with a different ring structure.
Uniqueness
(2R,5S)-Methyl 1,5-dimethylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2R,5S)-1,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-5-7(9(6)2)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
GYEQLYAZIYBBBP-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1C)C(=O)OC |
Canonical SMILES |
CC1CCC(N1C)C(=O)OC |
Origin of Product |
United States |
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